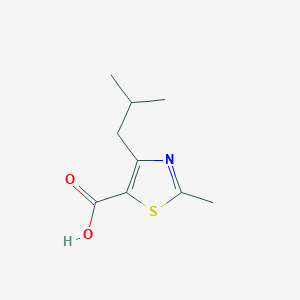
2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid
Overview
Description
2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid (MMTA) is a chemical compound that belongs to the class of thiazole carboxylic acids. It is a heterocyclic compound that is widely used in scientific research due to its unique properties. MMTA has a molecular formula of C10H15NO2S and a molecular weight of 213.30 g/mol.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is not fully understood. However, it has been suggested that 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid exerts its biological effects by inhibiting the activity of various enzymes and proteins involved in the regulation of cellular processes. 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a key role in inflammation.
Biochemical and Physiological Effects:
2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in inflammation. Additionally, 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has been shown to exhibit antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has several advantages for use in laboratory experiments. It is readily available and can be synthesized using simple methods. 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is also relatively stable and can be stored for long periods without degradation. However, 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous-based experiments. Additionally, 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid can exhibit some cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has been shown to exhibit anti-tumor activity, and further studies could investigate its potential as a chemotherapeutic agent. Another potential direction is to investigate the mechanism of action of 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid. Further studies could help to elucidate the molecular targets of 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid and how it exerts its biological effects. Finally, future studies could investigate the potential of 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid as an antibacterial agent. 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has been shown to exhibit antibacterial activity, and further studies could investigate its potential as a new antibiotic.
Scientific Research Applications
2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid is widely used in scientific research due to its unique properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. 2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid has been used in various studies to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections.
properties
IUPAC Name |
2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)4-7-8(9(11)12)13-6(3)10-7/h5H,4H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVWKKKUICAWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid | |
CAS RN |
1226165-44-1 | |
| Record name | 2-methyl-4-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid](/img/structure/B3376656.png)


![3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid](/img/structure/B3376672.png)



![8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B3376713.png)
![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B3376722.png)
